molecular formula C9H7Cl3O3 B11928526 Propanoic acid, 2-(2,4,5-trichlorophenoxy)-, (R)- CAS No. 30365-50-5

Propanoic acid, 2-(2,4,5-trichlorophenoxy)-, (R)-

Cat. No.: B11928526
CAS No.: 30365-50-5
M. Wt: 269.5 g/mol
InChI Key: ZLSWBLPERHFHIS-SCSAIBSYSA-N
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Description

Propanoic acid, 2-(2,4,5-trichlorophenoxy)-, ®-, also known as fenoprop or Silvex, is an organic compound with the molecular formula C9H7Cl3O3. It is a phenoxy herbicide and a plant growth regulator. This compound is known for its ability to mimic the auxin growth hormone indoleacetic acid (IAA), leading to uncontrolled growth in plants .

Preparation Methods

The synthesis of propanoic acid, 2-(2,4,5-trichlorophenoxy)-, ®- involves the reaction of 2,4,5-trichlorophenol with propionic acid under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures. Industrial production methods often involve the use of high-pressure reactors to ensure the complete conversion of reactants to the desired product .

Chemical Reactions Analysis

Propanoic acid, 2-(2,4,5-trichlorophenoxy)-, ®- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions[][3].

Scientific Research Applications

Propanoic acid, 2-(2,4,5-trichlorophenoxy)-, ®- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its effects on plant growth and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although its use is limited due to toxicity concerns.

    Industry: It is used in the production of herbicides and plant growth regulators.

Mechanism of Action

The mechanism of action of propanoic acid, 2-(2,4,5-trichlorophenoxy)-, ®- involves mimicking the auxin growth hormone indoleacetic acid (IAA). When applied to plants, it induces rapid and uncontrolled growth, leading to the death of the plant. The compound targets the auxin receptors in plants, disrupting normal growth and development pathways .

Comparison with Similar Compounds

Propanoic acid, 2-(2,4,5-trichlorophenoxy)-, ®- is similar to other phenoxy herbicides such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). it is unique due to the presence of an additional methyl group, which creates a chiral center in the molecule. This chiral center is responsible for the compound’s specific biological activity, which is found only in the (2R)-isomer .

Similar Compounds

Properties

CAS No.

30365-50-5

Molecular Formula

C9H7Cl3O3

Molecular Weight

269.5 g/mol

IUPAC Name

(2R)-2-(2,4,5-trichlorophenoxy)propanoic acid

InChI

InChI=1S/C9H7Cl3O3/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12/h2-4H,1H3,(H,13,14)/t4-/m1/s1

InChI Key

ZLSWBLPERHFHIS-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](C(=O)O)OC1=CC(=C(C=C1Cl)Cl)Cl

Canonical SMILES

CC(C(=O)O)OC1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

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